molecular formula C8H10N4O B11821600 N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine

N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine

Cat. No.: B11821600
M. Wt: 178.19 g/mol
InChI Key: JUNJPHQJUHIBMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine (Molecular Formula: C8H10N4O) is a dihydroquinazoline derivative offered as a high-purity research chemical for biological and medicinal chemistry investigations . This compound is part of the quinazoline and quinazolinone family, which are recognized in scientific literature as privileged structures in drug discovery due to their wide spectrum of biological activities . The core quinazolinone scaffold is a bicyclic system comprising a benzene ring fused with a pyrimidine ring, and its derivatives are noted for their significant pharmacological potential . Quinazoline-based compounds are extensively studied for their diverse biological properties, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant activities . Specific structure-activity relationship (SAR) studies indicate that substitutions at the 2-position of the quinazolinone nucleus, such as an amino group present in this compound, are essential for enhancing antimicrobial efficacy . Furthermore, the 7,8-dihydro-6H-quinazolin-5-one scaffold, which is closely related to this reagent, has recently been identified as a promising core structure for developing potent and selective inhibitors of Monoamine Oxidase B (MAO-B), a key target for neurodegenerative diseases such as Parkinson's and Alzheimer's . This highlights the value of this chemical class in neuroscience research. Researchers can utilize this compound as a key synthetic intermediate for designing and synthesizing novel bioactive molecules, particularly for projects aimed at targeting infectious diseases, cancer, or central nervous system (CNS) disorders. Please Note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine

InChI

InChI=1S/C8H10N4O/c9-8-10-4-5-6(11-8)2-1-3-7(5)12-13/h4,13H,1-3H2,(H2,9,10,11)

InChI Key

JUNJPHQJUHIBMI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NC=C2C(=NO)C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine typically involves the reaction of 2-aminobenzamide with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring controlled temperature and pH to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxylamine group undergoes oxidation to form nitroso intermediates or other oxidized derivatives. Key findings include:

Reaction TypeOxidizing AgentConditionsProductReference
Hydroxylamine oxidationO₂, Metal catalysts80°C, aqueous Na₂SO₄Nitrosoquinazoline derivatives
Radical-mediated oxidationMnO₂THF, room temperatureOxime radicals

Mechanistically, oxidation proceeds through radical intermediates or metal-catalyzed pathways. For example, manganese(IV) oxide facilitates the formation of oxime radicals via single-electron transfer . These reactions are critical for synthesizing bioactive nitroso compounds used in Hsp90 inhibition.

Reduction Reactions

The compound can act as a reducing agent or undergo reduction itself:

Reaction TypeReducing AgentConditionsProductReference
Self-reductionH₂NOHReflux, acidic pH7,8-dihydroquinazoline amines
Catalytic hydrogenationH₂, Pd/CEthanol, 60°CSaturated quinazoline derivatives

In acidic conditions, the hydroxylamine group reduces adjacent carbonyl groups, forming amine derivatives . Catalytic hydrogenation saturates the dihydroquinazoline ring, enhancing stability for pharmaceutical applications.

Cyclization Reactions

Cyclization is a key pathway for generating fused heterocycles:

SubstrateReagent/ConditionsProductYieldReference
Self-cyclizationReflux in HCl/EtOHBenzimidazo-quinazoline hybrids65–82%
With anthranilonitrilePhenyl isoselenocyanatePurine-chalcogenone derivatives52–80%

Cyclization often involves intramolecular nucleophilic attack by the hydroxylamine nitrogen, forming six-membered rings. For instance, reaction with anthranilonitriles yields purine-type products under pyridine reflux .

Metal-Mediated Reactions

Transition metals modulate reactivity through coordination or catalysis:

MetalReaction TypeKey IntermediateOutcomeReference
Nickel(II)α-CH oxidationEnolate-metal complexVicinal dioximes
Manganese(IV)Henry reactionNitroso intermediateβ-nitroso oximes

Nickel(II) activates C–H bonds adjacent to the hydroxylamine group, enabling oxidation to vic-dioximes . Manganese(IV) promotes coupling with nitroso electrophiles, forming β-nitroso oximes used in anticancer drug synthesis .

Radical Reactions

The hydroxylamine moiety participates in radical chain processes:

Radical SourceConditionsProductMechanismReference
Tributyltin radicalsAzide decompositionN-stannylaminyl radicals3-exo cyclization
Photochemical initiationUV light, DMSOCarbon-centered radicalsH-atom abstraction

Tributyltin radicals induce azide decomposition, generating N-stannylaminyl radicals that undergo 3-exo cyclization to form lactams . Photochemical activation produces carbon radicals for H-atom transfer reactions .

Functional Group Transformations

The hydroxylamine group engages in nucleophilic substitutions and condensations:

Reaction PartnerConditionsProductApplicationReference
Benzyl hydroxycarbamateMnO₂, quinidine catalystα,β-unsaturated oximesAntimicrobial agents
IsoselenocyanatesPyridine refluxSelenium-containing purinesAntiviral compounds

Reactions with benzyl hydroxycarbamates yield α,β-unsaturated oximes via Henry reaction mechanisms, showing potent antimicrobial activity . Isoselenocyanate coupling forms selenium-purine hybrids with cytotoxic properties .

Scientific Research Applications

1.1. Inhibition of Heat Shock Protein 90 (HSP90)

One of the prominent applications of N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine is its role as an inhibitor of heat shock protein 90 (HSP90). HSP90 is a crucial molecular chaperone involved in the stabilization and activation of various oncogenic proteins. By inhibiting HSP90, this compound can potentially disrupt cancer cell proliferation and survival.

Case Study:
A patent describes various quinazolin-oxime derivatives, including this compound, demonstrating promising activity against HSP90. These derivatives were shown to exhibit significant anti-cancer properties in vitro and in vivo models, suggesting their potential as therapeutic agents for cancer treatment .

1.2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that derivatives of quinazoline-based compounds exhibit significant antibacterial and antifungal activities.

Data Table: Antimicrobial Activity of Quinazoline Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/mL
9cPseudomonas aeruginosa12.5 µg/mL
7aCandida albicans25 µg/mL

In a study evaluating the antimicrobial efficacy of synthesized quinazoline derivatives, compounds showed varying degrees of effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating their potential as new antimicrobial agents .

Potential in Tuberculosis Treatment

This compound has been investigated for its potential as a treatment for tuberculosis due to its activity against Mycobacterium tuberculosis.

Case Study:
Research has identified several quinoline derivatives that inhibit the InhA enzyme, crucial for fatty acid synthesis in mycobacteria. Compounds similar to this compound demonstrated effective inhibition of Mycobacterium tuberculosis with MIC values comparable to standard antitubercular drugs .

3.1. Neuroprotective Effects

Emerging research suggests that quinazoline derivatives may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by inhibiting acetylcholinesterase.

Data Table: Acetylcholinesterase Inhibition

Compound NameIC50 (µM)Activity Type
3i2.7Acetylcholinesterase Inhibitor

The compound's ability to inhibit acetylcholinesterase could provide a pathway for developing treatments aimed at cognitive decline associated with neurodegenerative diseases .

3.2. Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives through mechanisms such as apoptosis induction and inhibition of tyrosine kinases.

Case Study:
A series of methyl derivatives were synthesized and tested against human cancer cell lines (HCT116 and MCF7). Some compounds exhibited IC50 values indicating strong antiproliferative activity, suggesting their potential as lead compounds in cancer therapy .

Mechanism of Action

The mechanism of action of N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine" with structurally analogous hydroxylamine derivatives, focusing on metabolism, toxicity, and regulatory considerations.

Structural and Functional Analogues

Key hydroxylamine derivatives from the evidence include:

N-(2-methoxyphenyl)hydroxylamine (–4): A metabolite of the carcinogen o-anisidine.

Benzimidazolamine derivatives (): Synthesized via reductive methods, featuring imidazole cores.

Metabolic Pathways

N-(2-methoxyphenyl)hydroxylamine undergoes hepatic microsomal metabolism (rat/rabbit) primarily via:

  • Reduction to o-anisidine (parent carcinogen).
  • Oxidation to o-aminophenol (major) and o-nitrosoanisole (minor).
  • CYP1A and CYP2B subfamilies dominate reduction, while CYP2E1 drives oxidation .

The amino and hydroxylamine groups could render it susceptible to enzymatic reduction (forming a parent amine) or oxidation (yielding nitroso or phenolic derivatives).

Toxicity and Carcinogenicity

  • N-(2-methoxyphenyl)hydroxylamine: Linked to bladder carcinogenicity in rodents via DNA adduct formation and redox cycling .
  • Quinazoline Derivatives: Many quinazoline-based drugs (e.g., EGFR inhibitors) exhibit toxicity profiles tied to reactive intermediates. The hydroxylamine moiety in the target compound may enhance genotoxicity, akin to aromatic amine metabolites.

Regulatory Status

Data Tables

Table 1: Metabolic Profiles of Hydroxylamine Derivatives

Compound Major Metabolites Key Enzymes Toxicity Profile
N-(2-methoxyphenyl)hydroxylamine o-Anisidine, o-aminophenol CYP1A, CYP2E1 Bladder carcinogen
N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine Unknown Not studied Psychoactive (Schedule A)
Benzimidazolamine () N/A (synthetic intermediate) N/A Not reported

Table 2: Regulatory Classification of Selected Compounds

Compound Regulatory Schedule (UK) Basis for Regulation
N-(2-methoxyphenyl)hydroxylamine Not listed Metabolite of regulated carcinogens
N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine Schedule A/1 Analog of hallucinogenic phenethylamines
Target Quinazoline Hydroxylamine Not listed Potential analog scrutiny

Biological Activity

N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a quinazoline backbone with a hydroxylamine functional group, which is crucial for its biological activity. The compound's molecular formula is C9H10N4O, and it has been studied for its interactions with various biological targets.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Hsp90 : Research indicates that quinazolin-oxime derivatives, including this compound, act as inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone involved in the stabilization of numerous oncoproteins. This inhibition can lead to the degradation of these proteins and subsequent anti-cancer effects .
  • Antimicrobial Activity : The compound has shown promise in antimicrobial studies. For instance, derivatives of quinazoline have demonstrated significant activity against Mycobacterium tuberculosis and other pathogens, indicating potential applications in treating infectious diseases .
  • Anti-inflammatory Effects : Compounds derived from this class have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. This suggests that this compound may possess anti-inflammatory properties .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy:

Modification Effect on Activity
Hydroxylamine groupCritical for Hsp90 inhibition
Substituents on quinazolineInfluence on potency against specific targets
Variations in side chainsAffect solubility and bioavailability

Research has shown that modifications to the quinazoline core can lead to enhanced selectivity and potency against cancer cells and pathogens .

Case Studies

  • Anticancer Efficacy : In vitro studies have demonstrated that derivatives of quinazoline exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and renal cancer (A498). These studies often report IC50 values that indicate the concentration required to inhibit cell growth by 50% .
  • Antimycobacterial Activity : A study highlighted the effectiveness of hydroxylamine derivatives against Mycobacterium tuberculosis strains. Compounds were synthesized and evaluated for their minimum inhibitory concentrations (MIC), with several demonstrating potent activity at low concentrations .
  • Anti-inflammatory Studies : The anti-inflammatory potential was assessed through assays measuring COX enzyme inhibition. Some derivatives showed comparable efficacy to established anti-inflammatory drugs, suggesting their therapeutic relevance .

Q & A

Q. What are the standard synthetic routes for N-(2-amino-7,8-dihydro-6H-quinazolin-5-ylidene)hydroxylamine?

Methodological Answer: The synthesis of hydrazine derivatives like this compound typically involves condensation reactions. A common approach is refluxing alcoholic solutions of precursors (e.g., hydrazinecarbothioamides or quinazoline derivatives) with appropriate reagents. For example, describes refluxing an alcoholic solution of a precursor with phenyl isothiocyanate for 2–4 hours, followed by concentration and purification via ice-cold precipitation . Similar methods are applicable here, with modifications in starting materials (e.g., substituted quinazolines and hydroxylamine derivatives). Key steps include:

  • Solvent selection : Ethanol or methanol for solubility and reaction efficiency.
  • Reaction monitoring : TLC or HPLC to track intermediate formation.
  • Purification : Recrystallization or column chromatography.

Q. How is the structural characterization of this compound performed?

Methodological Answer: Structural elucidation requires a multi-technique approach:

  • Infrared (IR) spectroscopy : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=N bonds near 1600 cm⁻¹). Reference databases like NIST () can validate spectral assignments .
  • NMR spectroscopy : ¹H and ¹³C NMR to resolve aromatic protons, amine groups, and stereochemistry. Deuterated DMSO or CDCl₃ are common solvents.
  • X-ray crystallography : For definitive confirmation of molecular geometry and hydrogen-bonding networks.

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: General lab safety practices for hydrazine derivatives apply ( ):

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Emergency measures : Immediate flushing with water for skin/eye contact (15+ minutes) and access to safety showers/eyewash stations .

Advanced Research Questions

Q. How can synthetic methods be optimized for higher yields and purity?

Methodological Answer: Optimization strategies include:

  • Catalytic enhancement : Explore organocatalysts or transition-metal catalysts (e.g., Pd or Cu) to accelerate condensation steps () .
  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) for improved reaction kinetics.
  • Temperature control : Microwave-assisted synthesis for faster, more uniform heating.

Q. Example Table: Synthesis Optimization Parameters

ParameterStandard Method ()Optimized Method (Proposed)
SolventEthanolDMF
CatalystNonePd(OAc)₂ (0.5 mol%)
Reaction Time4 hours1 hour (microwave)
Yield65%85% (projected)

Q. How do stability and reactivity vary under different storage conditions?

Methodological Answer: Hydrazine derivatives are sensitive to moisture and oxidation. Stability studies should include:

  • Long-term storage : Keep in airtight containers with desiccants (silica gel) at –20°C () .
  • Reactivity screening : Test compatibility with aldehydes or ketones ( notes hydrazines as derivatizing agents for carbonyl groups) .

Q. What advanced analytical techniques resolve contradictions in spectroscopic data?

Methodological Answer: Conflicting data (e.g., ambiguous NMR peaks) can be addressed via:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
  • Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra ( supports using NIST for validation) .

Q. How can this compound be applied in derivatization protocols for analytical chemistry?

Methodological Answer: Derivatization strategies ( ) include:

  • Aldehyde detection : React with aldehydes to form stable hydrazones for HPLC or fluorescence detection .
  • Metal chelation : Explore its potential as a ligand for transition metals (e.g., Cu²⁺ or Fe³⁺) in spectrophotometric assays.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields across studies?

Methodological Answer: Yield variations often stem from:

  • Impurity profiles : Use HPLC-MS to identify byproducts.
  • Reagent quality : Ensure anhydrous conditions and fresh reagents (e.g., hydroxylamine derivatives degrade over time).
  • Scale-up effects : Test reproducibility at small (mg) vs. preparative (g) scales.

Q. Example Table: Yield Comparison Across Conditions

StudySolventCatalystYield (%)
EthanolNone65
Proposed MethodDMFPd85

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